molecular formula C21H24N6O B14982946 1-(4-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea

1-(4-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea

Cat. No.: B14982946
M. Wt: 376.5 g/mol
InChI Key: CKIVKFHCDHYIIV-UHFFFAOYSA-N
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Description

3-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-(4-METHYLPHENYL)UREA is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a dimethylamino group, a methylpyrimidinyl group, and a phenylurea moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-(4-METHYLPHENYL)UREA typically involves multiple steps, starting with the preparation of the pyrimidine ring. The dimethylamino group is introduced through a nucleophilic substitution reaction, followed by the formation of the urea linkage via a condensation reaction with an appropriate isocyanate or carbamate precursor. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-(4-METHYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrimidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic or pyrimidine rings, leading to a wide range of derivatives.

Scientific Research Applications

3-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-(4-METHYLPHENYL)UREA has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving nucleic acids and proteins.

    Medicine: The compound has potential therapeutic applications, including as an anticancer or antiviral agent, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst or reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-(4-METHYLPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent modifications, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-N’-(3-fluoro-4-methylphenyl)urea: This compound shares a similar structure but includes a fluorine atom, which can alter its chemical and biological properties.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have a related pyrimidine moiety and are used in similar research applications.

Uniqueness

3-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-1-(4-METHYLPHENYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with diverse molecular targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

1-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3-(4-methylphenyl)urea

InChI

InChI=1S/C21H24N6O/c1-14-5-7-17(8-6-14)25-21(28)26-18-11-9-16(10-12-18)24-19-13-20(27(3)4)23-15(2)22-19/h5-13H,1-4H3,(H,22,23,24)(H2,25,26,28)

InChI Key

CKIVKFHCDHYIIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C

Origin of Product

United States

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